molecular formula C10H14O3 B15260271 Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate

Cat. No.: B15260271
M. Wt: 182.22 g/mol
InChI Key: JRXFVGGGKUQLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentadiene derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate is unique due to its oxygen-containing furan ring, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-6-carboxylate

InChI

InChI=1S/C10H14O3/c1-2-12-10(11)8-4-3-7-5-6-13-9(7)8/h8H,2-6H2,1H3

InChI Key

JRXFVGGGKUQLPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C1OCC2

Origin of Product

United States

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